5-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
Pyrimidine-2,4,5,6(1H,3H)-tetrone 5-{[4-(piperidin-1-ylsulfonyl)phenyl]hydrazone} is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperidin-1-ylsulfonyl phenyl hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common method includes the reaction of pyrimidine-2,4,5,6-tetrone with 4-(piperidin-1-ylsulfonyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as amberlyst-15, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine-2,4,5,6(1H,3H)-tetrone 5-{[4-(piperidin-1-ylsulfonyl)phenyl]hydrazone} can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,5,6-tetrone derivatives with additional oxygen-containing functional groups, while reduction may produce corresponding hydrazine derivatives.
Scientific Research Applications
Pyrimidine-2,4,5,6(1H,3H)-tetrone 5-{[4-(piperidin-1-ylsulfonyl)phenyl]hydrazone} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2,4,6-trione: A simpler derivative with similar core structure but lacking the piperidin-1-ylsulfonyl phenyl hydrazone group.
Barbituric acid: Another pyrimidine derivative with known sedative and hypnotic properties.
1-(3,4-Dimethoxyphenethyl)pyrimidine-2,4,6-trione: A compound with similar structural features but different substituents.
Uniqueness
Pyrimidine-2,4,5,6(1H,3H)-tetrone 5-{[4-(piperidin-1-ylsulfonyl)phenyl]hydrazone} is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N5O5S |
---|---|
Molecular Weight |
379.4g/mol |
IUPAC Name |
6-hydroxy-5-[(4-piperidin-1-ylsulfonylphenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H17N5O5S/c21-13-12(14(22)17-15(23)16-13)19-18-10-4-6-11(7-5-10)26(24,25)20-8-2-1-3-9-20/h4-7H,1-3,8-9H2,(H3,16,17,21,22,23) |
InChI Key |
ZFMXGZZXZTZORY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)O |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)O |
Origin of Product |
United States |
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